molecular formula C25H35ClN6O2 B1482210 N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride CAS No. 1962928-25-1

N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride

Cat. No. B1482210
M. Wt: 487 g/mol
InChI Key: BOBHGYDEKISHIZ-UHFFFAOYSA-N
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Description

N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride (also known as MRT-68601 hydrochloride) is a chemical compound with the molecular formula C25H35ClN6O2 . It was first created in 2009 and has been studied for its potential pharmacological properties .


Molecular Structure Analysis

The molecular structure of MRT-68601 hydrochloride consists of a cyclobutanecarboxamide core with appended functional groups. The compound contains a cyclopropyl ring, a pyrimidine ring, and a morpholine moiety. The presence of these structural elements likely contributes to its biological activity .

Scientific Research Applications

Molecular Structure and Crystallography

The compound N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride exhibits structural significance, particularly in crystallography and molecular synthesis. In one study, researchers synthesized a related compound with antiproliferative activity by condensing specific acid with morpholino-1H-indazol-3-amine. The crystal structure was determined, revealing significant inhibitory activity against certain cancer cell lines (Lu et al., 2021).

Radiochemistry and Imaging

In the field of radiochemistry and imaging, derivatives of the compound have been developed for potential applications in medical imaging. For instance, a PET agent for imaging the LRRK2 enzyme in Parkinson's disease was synthesized using a reference standard related to N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride. The process involved multiple steps, including synthesis from specific precursor compounds and achieving a high radiochemical yield, indicating the compound's potential in PET imaging applications (Wang et al., 2017).

Antimicrobial and Antifungal Activity

Research into related morpholine and pyrimidine derivatives has shown that these compounds possess promising antimicrobial and antifungal properties. For example, novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles were synthesized, demonstrating significant antibacterial and antifungal activities in vitro. This highlights the potential of N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride derivatives in developing new antimicrobial agents (Zaki et al., 2020).

properties

IUPAC Name

N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBHGYDEKISHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022530
Record name MRT-68601 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride

CAS RN

1190377-79-7
Record name MRT-68601 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
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N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Reactant of Route 4
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Reactant of Route 6
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride

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